- Aromatization of Stobbe reaction productsAsian Journal of Chemistry, 2002, 14(3-4), 1799-1800,
Cas no 91-64-5 (Coumarin)
coumarin(2H-Chromen-2-one),Aka1,2-Benzopyranone,Secondary metabolites widely distributed in the plant kingdom,Often close to studentsCinnamic acid\Flavonoids\LignansIsogenesis,Widely distributed in higher plants,Especially Umbelliferae\Rutaceae\Compositae\Leguminosae\Orchidaceae\Solanaceae\Daphneideraceae\Among the metabolites of plants and microorganisms such as Saxifragaceae and Melilotus.Coumarin under UV light\Visible light and when encountering concentrated sulfuric acid,Can produce blue fluorescence;It can regulate plant growth\Antibacterial and antiviral\Anticoagulant \smooth muscle relaxation \Various biological activities such as UV absorption and radiation resistance.So far, many coumarins have been isolated from citrus plants in Rutaceae.
Coumarin Properties
Names and Identifiers
-
- 2H-Chromen-2-one
- TIMTEC-BB SBB000094
- O-HYDROXYCINNAMIC ACID LACTONE
- TONKA BEAN CAMPHOR
- 5,6-BENZO-2-PYRONE
- AKOS 212-75
- 2H-1-BENZOPYRAN-2-ONE
- 2H-1-BENZOPYAN-2-ONE
- 1,2-BENZOPYRONE
- Coumarin
- COUMARIN(P) PrintBack
- COUMARIN, INDICATOR
- chromen-2-one
- cis-o-CouMarinic acid lactone
- COUMARINE
- CouMarinic anhydride
- CUMARIN
- Kumarin
- Rattex
- Benzo-alpha-pyrone
- o-Hydroxycinnamic lactone
- 2-Oxo-1,2-benzopyran
- Coumarinic lactone
- Benzo-a-pyrone
- Kumarin [Czech]
- 2H-1-Benzopyran, 2-oxo-
- 5,6-Benzo-alpha-pyrone
- 2H-Benzo[b]pyran-2-one
- 2H-Benzo(b)pyran-2-one
- 1-Benzopyran-2-one
- Caswell No. 259C
- o-Coumaric acid
- Coumarin (8CI)
- 2-Chromenone
- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, δ-lactone
- 2H-Benzopyran-2-one
- Benzo-α-pyrone
- Lympedim
- NSC 8774
- Rhodiascent Extra Pure
- Tonka Bean Camphor
- MLS000028741
- MLS001148422
- ConMedNP.1796
- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, d-lactone
- o-hydroxycinnamic acid delta-lactone
- MLSMR
- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, delta-lactone
- MLS002454395
- SMR000059040
- +Expand
-
- MFCD00006850
- ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
- 1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
- O=C1C=CC2C(=CC=CC=2)O1
- 383644
Computed Properties
- 146.036779g/mol
- 0
- 1.4
- 0
- 2
- 0
- 146.036779g/mol
- 146.036779g/mol
- 26.3Ų
- 11
- 196
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 26.3
- 0
- 146.14
Experimental Properties
- Pleasant, fragrant odor resembling that of vanilla beans.
- Converted to a dimer on long exposure to light.
- When heated to decomposition it emits acrid smoke and fumes.
- Bitter undertone; nut-like flavor on dilution
- 1.79300
- 30.21000
- 2562
- 1.5100 (estimate)
- 1.7 g/L (20 ºC)
- 298 °C(lit.)
- 68-73 °C (lit.)
- 0.01 mmHg ( 47 °C)
- 162 ºC
- 2744
- 1.7g/l
- 2000 μg/mL in methanol
- Powder
- Insoluble in cold water, easily soluble in hot water, alcohol, ether, chloroform and sodium hydroxide solutions.
- Sensitive to humidity
- 275nm
- Non' uorescence (9.5) to light green ' uorescence (10.5)
- 0.935
- Pleasant, fragrant odor resembling that of vanilla beans.
Coumarin Security Information
Coumarin Customs Data
-
China Customs Code:
2932201000Overview:
HS:2932201000 coumarin\Methyl coumarin and ethyl coumarin VAT:17.0% Tax refund rate:13.0% Regulatory conditions:nothing Minimum tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2932201000 2h-chromen-2-one VAT:17.0% Tax rebate rate:13.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Coumarin Price
Coumarin Synthesis
Synthetic Circuit 1
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
- Exploiting a silver-bismuth hybrid material as heterogeneous noble metal catalyst for decarboxylations and decarboxylative deuterations of carboxylic acids under batch and continuous flow conditionsGreen Chemistry, 2021, 23(13), 4685-4696,
Synthetic Circuit 5
1.2 Catalysts: Dabco ; 48 h, rt
- A water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperatureGreen Chemistry, 2023, 25(8), 3040-3045,
Synthetic Circuit 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
- Some unusual reactions of Meldrum's acid. Synthesis of cinnamic acids, coumarins and 2-benzyl-1-indanoneJournal of Chemical Research, 2006, (1), 12-14,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt
- Design, synthesis, antifungal activity, and 3D-QSAR of coumarin derivativesJournal of Pesticide Science (Tokyo, 2018, 43(2), 88-95,
Synthetic Circuit 11
1.2 Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: Tetrahydrofuran ; 24 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
- Mizoroki-Heck Reactions Catalyzed by Dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium: Palladium Nanoparticle Formation Promoted by (Water-Induced) Ligand DegradationAdvanced Synthesis & Catalysis, 2012, 354(4), 627-641,
Synthetic Circuit 12
- Combinatorial discovery of two-photon photoremovable protecting groupsProceedings of the National Academy of Sciences of the United States of America, 2003, 100(22), 12548-12553,
Synthetic Circuit 13
- Aldehyde-Assisted Ruthenium(II)-Catalyzed C-H OxygenationsAngewandte Chemie, 2014, 53(42), 11285-11288,
Synthetic Circuit 14
- Simple synthesis of versatile coumarin scaffoldsSynthetic Communications, 2006, 36(15), 2203-2209,
Coumarin Raw materials
-
- 2H-chromene-2-thione
- Coumarin-3-carboxylic acid
- 2-Iodophenol
- ETHYL TRANS 2-HYDROXYCINNAMATE 97
- 2-Propenoic acid, 3-[2-[(2-nitrophenyl)methoxy]phenyl]-, ethyl ester
- Acrylic acid 2-vinylphenyl ester
- 2-Hydroxybenzaldehyde
Coumarin Preparation Products
Coumarin Suppliers
Coumarin Related Literature
-
1. Application of aryllead(IV) derivatives to the preparation of 3-aryl-4-hydroxy-1-benzopyran-2-onesDerek H. R. Barton,Dervilla M. X. Donnelly,Jean-Pierre Finet,Patrick J. Guiry J. Chem. Soc. Perkin Trans. 1 1992 1365
-
Moaz M. Abdou,Ahmed Abu-Rayyan,Ahmed G. Bedir,S. Abdel-Fattah,A. M. A. Omar,Abdullah A. Ahmed,El-Sayed I. El-Desoky,Eslam A. Ghaith RSC Adv. 2021 11 38391
-
3. Synthesis and mechanism of novel fluorescent coumarin–dihydropyrimidinone dyads obtained by the Biginelli multicomponent reactionFelipe Vitório,Thiago Moreira Pereira,Rosane Nora Castro,Guilherme Pereira Guedes,Cedric Stephan Graebin,Arthur Eugen Kümmerle New J. Chem. 2015 39 2323
-
E. Calcio Gaudino,S. Tagliapietra,K. Martina,G. Palmisano,G. Cravotto RSC Adv. 2016 6 46394
-
Chang-Heng Wang,Zhi Guan,Yan-Hong He Green Chem. 2011 13 2048
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Zuly Yuliana Delgado Espinosa,Aamer Saeed,Shamsul Mahmood,Gustavo A. Echeverría,Oscar E. Piro,Mauricio F. Erben New J. Chem. 2017 41 5770
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Fernanda G. Medina,Joaquín G. Marrero,Mariana Macías-Alonso,Magdalena C. González,Iván Córdova-Guerrero,Ariana G. Teissier García,Soraya Osegueda-Robles Nat. Prod. Rep. 2015 32 1472
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A. Bistrovi?,N. Stipani?ev,T. Opa?ak-Bernardi,M. Juki?,S. Martinez,Lj. Glava?-Obrovac,S. Rai?-Mali? New J. Chem. 2017 41 7531
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E. Calcio Gaudino,S. Tagliapietra,K. Martina,G. Palmisano,G. Cravotto RSC Adv. 2016 6 46394
-
Sandip Paul,Nasim Sepay,Shrabana Sarkar,Pritam Roy,Swagata Dasgupta,Pinki Saha Sardar,Anjoy Majhi New J. Chem. 2017 41 15392
91-64-5 (Coumarin) Related Products
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